1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione
Description
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-8-4-2-3-7(5-8)6-13-10(15)9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWLYVPRBMBDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione typically involves the reaction of 3-methoxybenzylamine with phosgene or its derivatives to form the imidazolidine ring. The reaction conditions often include the use of solvents such as methanol and catalysts like sodium methylate. The reaction is carried out at ambient temperature for about 15 hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 1-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione typically involves the reaction of appropriate starting materials under controlled conditions. The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity of the compound .
Inhibition of Acetylcholinesterase and Butyrylcholinesterase
Research indicates that derivatives of imidazolidine-2,4,5-triones, including this compound, exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, which is particularly relevant in the treatment of Alzheimer's disease .
Key Findings:
- The compound demonstrated an IC₅₀ value lower than that of standard drugs like rivastigmine.
- Structure-activity relationship studies suggest that modifications to the phenyl ring can enhance inhibitory potency .
Anticancer Activity
Recent studies have explored the anticancer potential of imidazolidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism involves disruption of microtubule dynamics and induction of apoptosis in cancer cells .
Case Study:
In a study assessing the antiproliferative effects against MCF-7 breast cancer cells, certain derivatives exhibited IC₅₀ values indicating strong activity (e.g., IC₅₀ = 52 nM) against estrogen receptor-positive cells . This suggests potential for further development as anticancer agents.
Potential Therapeutic Applications
The diverse biological activities associated with this compound position it as a candidate for several therapeutic applications:
- Alzheimer's Disease Treatment: As a potent AChE inhibitor, it may help alleviate symptoms associated with cholinergic deficits.
- Cancer Therapy: Its ability to induce apoptosis and inhibit tumor growth highlights its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Imidazolidine-2,4,5-trione derivatives vary in substituents on the phenyl ring and the benzothiazole moiety. Key analogs include:
- Lipophilicity (log Kow) : Higher log Kow values (e.g., 5.02 for 3g) correlate with increased membrane permeability, which is critical for central nervous system (CNS) penetration in cholinesterase inhibitors . The target compound’s 3-methoxy group may reduce lipophilicity compared to bulky isopropyl or chloro substituents.
- Substituent Effects : Para-substituted phenyl groups (e.g., 4-isopropyl in 3d) enhance BChE inhibition (IC₅₀ = 1.66 μmol/L), while meta-substitution (as in the target compound) may alter electronic interactions with enzyme active sites .
Cholinesterase Inhibition
- 3d : Exhibits the highest BChE inhibition (IC₅₀ = 1.66 μmol/L), surpassing standards like galanthamine (IC₅₀ = 8.16 μmol/L) .
- 3e : Shows potent AChE inhibition (IC₅₀ = 13.8 μmol/L) but lower BChE activity .
- SAR Trends :
- Electron-Withdrawing Groups : Chloro substituents (3e) enhance AChE inhibition via electronic effects.
- Branched Alkyl Groups : Isopropyl groups (3d, 3g) improve BChE affinity due to hydrophobic interactions .
- Meta vs. Para Substitution : Para-substituted analogs generally outperform meta-substituted ones in cholinesterase inhibition, suggesting the target compound’s 3-methoxy group may reduce efficacy .
Thermal and Chemical Stability
- Derivatives like 3g exhibit high thermal stability (melting point >160°C), a trait linked to the rigid imidazolidine-2,4,5-trione core . The target compound’s stability remains unstudied but is expected to align with this trend.
Biological Activity
1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₀N₂O₄
- Molecular Weight : 234.21 g/mol
- CAS Number : 92764-08-4
The compound features an imidazolidine ring with a trione functional group and a 3-methoxyphenyl group. The presence of carbonyl groups in its structure contributes to its reactivity and biological activity.
Biological Activities
-
Antimicrobial Properties
- Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The exact mechanisms involve disrupting bacterial cell walls and inhibiting metabolic pathways essential for bacterial survival.
-
Anticancer Effects
- The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
-
Neuroprotective Activity
- It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes leads to increased levels of acetylcholine, which may alleviate cognitive decline associated with these conditions .
-
Anti-inflammatory Properties
- Preliminary studies indicate that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites on AChE and BChE, preventing the hydrolysis of acetylcholine and thereby enhancing cholinergic signaling.
- Cellular Pathway Modulation : It may influence various signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Study :
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity compared to standard chemotherapeutics.
- Neuroprotection Study :
Q & A
Q. What are the recommended methods for synthesizing 1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione?
Synthesis typically involves multi-step organic reactions. A general protocol includes:
- Step 1 : Condensation of 3-methoxybenzylamine with a trione precursor (e.g., imidazolidine-2,4,5-trione derivatives) in anhydrous tetrahydrofuran (THF) under inert conditions. Molecular sieves may be used to absorb by-products .
- Step 2 : Reduction of intermediates using sodium borohydride (NaBH₄) in ethanol, followed by recrystallization from methanol/water mixtures to isolate the pure compound .
- Characterization : Confirm structure via -NMR, -NMR, and IR spectroscopy. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. How should the compound be characterized to confirm its structural integrity?
Q. What are the stability considerations for storing the compound under laboratory conditions?
The compound is stable as a powder at room temperature (RT) but should be stored in airtight containers with desiccants to prevent hydrolysis of the trione moiety. Avoid prolonged exposure to light or humidity .
Q. What analytical techniques are critical for assessing purity during synthesis?
- HPLC-MS : Detects impurities at trace levels (e.g., unreacted intermediates or degradation products) .
- Melting Point Analysis : Sharp melting points (±2°C) indicate high crystallinity and purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound's bioactivity?
- Modification Strategy : Introduce substituents at the 3-methoxyphenyl or imidazolidine positions to alter electronic or steric properties. For example, halogenation or alkyl chain extension .
- Assays : Test derivatives against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) to evaluate enzyme inhibition. Use in vitro models (e.g., microbial or cell-based assays) for antimicrobial activity .
Q. What experimental strategies address low synthetic yields or by-product formation?
- Optimization : Apply factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading). For instance, InCl₃ catalysis improves reaction efficiency in similar trione syntheses .
- By-Product Mitigation : Use scavengers (e.g., molecular sieves) during condensation steps to absorb water or acidic by-products .
Q. How do structural modifications influence the compound's enzyme inhibition properties?
- Lipophilicity Adjustments : Adding hydrophobic groups (e.g., fluorobenzo-thiazole) enhances blood-brain barrier penetration, increasing AChE/BChE inhibition potency. LogP values >2.0 correlate with improved activity .
- Steric Effects : Bulky substituents at the imidazolidine nitrogen reduce steric hindrance, improving binding to enzyme active sites .
Q. What factorial design approaches optimize reaction conditions for synthesis?
Q. How to resolve contradictions in bioactivity data across different studies?
- Standardization : Ensure consistent assay conditions (e.g., cell lines, incubation times). Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .
- Impurity Profiling : Use LC-MS to rule out confounding effects from synthetic by-products or degradation .
Q. What in vitro models evaluate the compound's antimicrobial potential?
- Anti-Biofilm Assays : Quantify inhibition of Pseudomonas aeruginosa or Staphylococcus aureus biofilms using crystal violet staining .
- Quorum Sensing Inhibition : Measure reduction in virulence factors (e.g., pyocyanin) in Chromobacterium violaceum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
